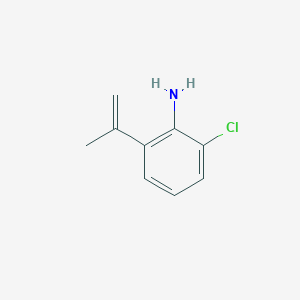

2-Chloro-6-(prop-1-en-2-yl)aniline

Description

Properties

CAS No. |

857594-97-9 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-chloro-6-prop-1-en-2-ylaniline |

InChI |

InChI=1S/C9H10ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1,11H2,2H3 |

InChI Key |

NYMNGKBJJRMAJT-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=C(C(=CC=C1)Cl)N |

Canonical SMILES |

CC(=C)C1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and reactive properties of 2-Chloro-6-(prop-1-en-2-yl)aniline can be contextualized by comparing it to structurally related aniline derivatives (Table 1):

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity: The chlorine in this compound withdraws electron density, reducing the basicity of the aniline NH₂ group compared to non-chlorinated analogs (e.g., 2-Methyl-6-(prop-1-en-2-yl)aniline) . The propenyl group introduces steric hindrance and π-bond reactivity, enabling Diels-Alder or epoxidation reactions, as seen in patent syntheses of thienopyrimidine derivatives .

Physical Properties :

- The molecular weight of this compound (167.64 g/mol) is higher than that of 2-Chloro-6-methylaniline (141.60 g/mol), likely increasing its boiling point and reducing volatility .

- The propenyl group may lower solubility in polar solvents compared to methyl-substituted analogs due to increased hydrophobicity .

Applications :

- 2-Chloro-6-methylaniline is utilized in dye manufacturing and as a precursor for herbicides, leveraging its NH₂ group for coupling reactions .

- 4-[6-(propan-2-yl)-1H-benzimidazol-2-yl]aniline demonstrates the importance of heterocyclic extensions for biological activity, suggesting that this compound could serve as a scaffold for kinase inhibitors or antimicrobial agents .

Hydrogen Bonding and Crystallography

- The chlorine atom in this compound may act as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with 2-Methyl-6-(prop-1-en-2-yl)aniline, where hydrogen bonding is dominated by NH₂ and π-π interactions .

- Software like SHELXL and WinGX (used in crystallography for analogs) could model its crystal structure, predicting motifs similar to other chloro-anilines .

Preparation Methods

General Reaction Framework

The most efficient route to 2-chloro-6-(prop-1-en-2-yl)aniline involves a palladium-catalyzed cross-coupling reaction. This method employs dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl₂(dppf)) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a biphasic solvent system of 1,4-dioxane and water. The reaction proceeds at 90°C under an inert atmosphere for 12 hours, achieving a yield of 91.9%.

The proposed mechanism involves oxidative addition of a chlorinated aryl halide (e.g., 2-chloro-6-iodoaniline) to the palladium center, followed by transmetallation with a propenyl boronic acid derivative. Reductive elimination then forms the carbon-carbon bond between the aryl chloride and propenyl groups.

Optimization and Variants

Variations in catalyst loading and solvent ratios impact yield. For instance, reducing the palladium catalyst to 2 mol% decreases the yield to 60.4%, underscoring the necessity of stoichiometric precision. Substituting 1,4-dioxane with toluene or THF results in incomplete conversion, likely due to poorer solubility of the aryl halide precursor.

One-Pot Condensation and Cyclization

NH₄Cl-Catalyzed Synthesis

A complementary method involves condensing 2-(prop-1-en-2-yl)aniline with 2-aminobenzoic acid esters in the presence of ammonium chloride (NH₄Cl) at 100°C. This one-pot reaction achieves an 85% yield within 2 hours, leveraging NH₄Cl’s dual role as a Brønsted acid catalyst and dehydrating agent.

Reaction Pathway:

-

Ester Activation : The 2-aminobenzoic acid ester undergoes nucleophilic attack by the aniline’s amine group.

-

Cyclization : Intramolecular dehydration forms a quinazolinone intermediate.

-

Propenyl Incorporation : The propenyl group is introduced via a Michael addition, facilitated by NH₄Cl’s acidic environment.

Limitations and Scope

While this method avoids precious metal catalysts, it requires anhydrous conditions and precise temperature control. Side products, such as over-alkylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of the ester to aniline.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium cross-coupling | PdCl₂(dppf), K₂CO₃ | 1,4-Dioxane/H₂O | 90°C | 12 h | 91.9% | |

| One-pot condensation | NH₄Cl | Neat | 100°C | 2 h | 85% |

Key Observations :

-

The palladium method offers higher yields but requires stringent inert conditions and costly catalysts.

-

The NH₄Cl route is operationally simpler but produces slightly lower yields due to competing side reactions.

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(prop-1-en-2-yl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Suzuki-Miyaura coupling : Uses palladium catalysts to cross-couple aryl halides with alkenylboronic acids. Optimal yields (60–75%) require inert atmospheres and precise temperature control (80–100°C) .

- Ullmann reaction : Copper catalysts mediate coupling between aryl halides and amines. Lower yields (40–50%) due to side reactions but useful for halogenated substrates .

- Direct alkylation : Reacting 2-chloroaniline derivatives with propenyl halides. Requires base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) . Key factors: Catalyst choice, solvent polarity, and temperature significantly impact regioselectivity and purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and propenyl groups). Downfield shifts (~7.2–7.8 ppm for aromatic protons) confirm electron-withdrawing effects .

- FT-IR : Peaks at ~3450 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=C stretch) validate the aniline and propenyl moieties .

- HPLC-MS : Quantifies purity and detects byproducts. Reverse-phase columns (C18) with acetonitrile/water gradients are standard .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

Substituent effects are critical:

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| Chloro (-Cl) | Electron-withdrawing | Increases electrophilicity; directs electrophilic substitution to meta positions . |

| Propenyl (-CH₂C=CH₂) | Electron-donating (via conjugation) | Stabilizes intermediates in coupling reactions; enhances solubility in non-polar solvents . |

| Comparative studies with bromo or methyl analogs show altered reaction kinetics and regioselectivity . |

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s participation in transition-metal-catalyzed reactions?

In Suzuki coupling , the mechanism involves:

- Oxidative addition of Pd⁰ to the aryl halide.

- Transmetallation with the alkenylboronic acid.

- Reductive elimination to form the C-C bond . Kinetic studies: Chloro substituents slow oxidative addition due to electron withdrawal, requiring higher catalyst loadings (5–10 mol%) .

Q. How can computational methods (e.g., DFT) predict the compound’s vibrational spectra and electronic properties?

- DFT calculations (B3LYP/6-311++G(d,p)) simulate IR spectra and HOMO-LUMO gaps. For this compound, HOMO localizes on the aniline ring, while LUMO resides on the propenyl group, indicating charge-transfer potential .

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes), aiding drug-discovery applications .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

- Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to identify potency thresholds.

- Metabolic stability studies : Assess hepatic microsome degradation to explain variability in in vivo vs. in vitro results .

- Structural analogs (e.g., bromo or trifluoromethyl derivatives) show divergent activities due to differences in lipophilicity and hydrogen-bonding capacity .

Methodological Recommendations

- Synthetic optimization : Use design-of-experiment (DoE) approaches to screen catalysts (Pd/C, CuI), solvents, and temperatures .

- Data validation : Cross-reference NMR/IR data with computational predictions to confirm assignments .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results via replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.